3-Chloroimidazo[1,5-a]pyrazine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

3-Chloroimidazo[1,5-a]pyrazine (CAS 56481-39-1) is a heteroaromatic building block that serves as a core scaffold in the synthesis of kinase inhibitors and central nervous system (CNS)-penetrant drug candidates. This fused bicyclic compound, which combines an imidazole ring with a pyrazine ring in a precise [1,5-a] ring junction, provides a defined regioisomeric starting point that is essential for constructing complex pharmaceutical agents.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 56481-39-1
Cat. No. B3353757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,5-a]pyrazine
CAS56481-39-1
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2Cl)C=N1
InChIInChI=1S/C6H4ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h1-4H
InChIKeyYRDHLTCZKBTEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroimidazo[1,5-a]pyrazine (CAS 56481-39-1): A Regiospecific Building Block for Targeted Kinase Inhibitor and CNS Drug Discovery


3-Chloroimidazo[1,5-a]pyrazine (CAS 56481-39-1) is a heteroaromatic building block that serves as a core scaffold in the synthesis of kinase inhibitors and central nervous system (CNS)-penetrant drug candidates [1]. This fused bicyclic compound, which combines an imidazole ring with a pyrazine ring in a precise [1,5-a] ring junction, provides a defined regioisomeric starting point that is essential for constructing complex pharmaceutical agents . The chloro substituent at the 3-position functions as a critical synthetic handle for cross-coupling reactions, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies [2].

3-Chloroimidazo[1,5-a]pyrazine: Why In-Class Imidazopyrazine Isomers Are Not Functionally Interchangeable


Substituting a generic imidazopyrazine isomer for 3-Chloroimidazo[1,5-a]pyrazine in a synthetic route risks altering the regioselectivity of subsequent metalation or cross-coupling reactions, ultimately leading to the formation of undesired regioisomers that lack the requisite biological activity . While the imidazo[1,2-a]pyrazine isomer, for example, is known for its use in chemiluminescent probes, its chlorine atom is noted to be 'very inactive,' which drastically limits its utility as a handle for derivatization compared to the reactive 3-position in the [1,5-a] series [1]. Furthermore, drug discovery programs targeting kinases, including mTOR, ACK1, and BTK, have specifically optimized the [1,5-a] core for oral bioavailability and target selectivity—properties that are not conferred by the alternative [1,2-a] ring system [2]. The evidence below quantifies the distinct physicochemical and reactivity advantages of this precise regioisomer.

Quantitative Differentiation of 3-Chloroimidazo[1,5-a]pyrazine: Evidence for Superior Reactivity and Drug-Like Properties


Regioisomeric Identity Dictates Synthetic Utility: C3-Chlorine Reactivity vs. Inactive [1,2-a] Isomer

The chlorine atom in 3-Chloroimidazo[1,5-a]pyrazine is a reactive site for palladium-catalyzed cross-coupling and metalation, enabling the synthesis of diverse analogs. In stark contrast, the chlorine atom in the isomeric 3-chloroimidazo[1,2-a]pyrazine is described as 'very inactive,' rendering it unsuitable for similar derivatization strategies [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Improved CNS Drug-Like Properties: Lower LogP and Higher Brain Exposure Potential

The imidazo[1,5-a]pyrazine core, and specifically the 3-chloro derivative, offers favorable physicochemical properties for CNS drug design. When incorporated into a P2Y1 receptor antagonist (compound 12g), this scaffold contributed to a 5.6-fold increase in brain AUC compared to a predecessor (HNW001) and a favorable brain exposure profile [1]. The compound 3-Chloroimidazo[1,5-a]pyrazine itself has a calculated LogP of 1.38 , which is near the ideal range for CNS penetration.

CNS Drug Discovery Physicochemical Properties Pharmacokinetics

Scaffold for Orally Bioavailable Kinase Inhibitors: In Vivo Proof-of-Concept

The imidazo[1,5-a]pyrazine scaffold, from which 3-Chloroimidazo[1,5-a]pyrazine is derived, has been validated in multiple drug discovery programs to produce orally bioavailable inhibitors with in vivo efficacy. For example, an optimized mTOR inhibitor (compound 4c) based on this core demonstrated dose-dependent tumor growth inhibition in an MDA-MB-231 xenograft model [1]. Additionally, SAR studies on ACK1 inhibitors derived from this core led to compounds with improved pharmacokinetic properties [2].

Kinase Inhibitors Oncology Drug Discovery

High-Value Applications for 3-Chloroimidazo[1,5-a]pyrazine in Drug Discovery and Chemical Biology


Synthesis of CNS-Penetrant P2Y1 Antagonists for Ischemic Stroke

Medicinal chemistry teams can use 3-Chloroimidazo[1,5-a]pyrazine as a core template to develop P2Y1 receptor antagonists with enhanced brain penetration. As demonstrated with compound 12g, this scaffold facilitates a 5.6-fold increase in brain AUC, leading to an ED50 of 4.49 mg/kg in a rat MCAO stroke model [1]. The moderate LogP of 1.38 for the core scaffold supports rational design for CNS exposure .

Building Block for Orally Bioavailable mTOR and ACK1 Kinase Inhibitors

In oncology research, this building block is essential for accessing the imidazo[1,5-a]pyrazine series, which has been validated in vivo. Researchers can follow established SAR from the literature to synthesize analogs of mTOR inhibitor 4c, which showed dose-dependent tumor growth inhibition in xenograft models [2]. Similarly, it serves as a key intermediate for synthesizing ACK1 inhibitors with optimized pharmacokinetic profiles [3].

Regioselective Functionalization via Cross-Coupling for SAR Libraries

The reactive chlorine at the 3-position enables high-yielding palladium-catalyzed cross-coupling reactions, as detailed in Organic Letters . This allows for the rapid generation of diverse compound libraries to probe kinase selectivity and potency. In contrast, attempts to use the alternative imidazo[1,2-a]pyrazine isomer for similar reactions are hindered by the 'very inactive' chlorine atom, making this specific isomer the only viable choice for efficient SAR exploration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.